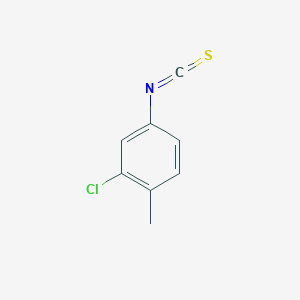

3-Chlor-4-methylphenylisothiocyanat

Übersicht

Beschreibung

3-Chloro-4-methylphenyl isothiocyanate is a chemical compound that is part of the family of isothiocyanates, which are known for their presence in cruciferous vegetables and their potential biological activities. While the provided papers do not directly discuss 3-Chloro-4-methylphenyl isothiocyanate, they do provide insights into related compounds that can help infer some of its properties and behaviors.

Synthesis Analysis

The synthesis of related compounds, such as various methylbenzoyl isothiocyanates, involves the reaction of corresponding benzoyl isothiocyanates with amines in dry tetrahydrofuran . This suggests that 3-Chloro-4-methylphenyl isothiocyanate could potentially be synthesized through similar methods, using 3-chloro-4-methylphenylamine as a starting material.

Molecular Structure Analysis

The molecular structure of isothiocyanates is characterized by the presence of an N=C=S functional group. In the case of 3-Chloro-4-methylphenyl isothiocyanate, this group would be attached to a benzene ring substituted with a chlorine atom and a methyl group at the 3 and 4 positions, respectively. The vibrational spectra and ab initio/DFT analysis of related chloro-methylphenyl isocyanates provide insights into the energies, optimized geometrical parameters, and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Isothiocyanates are known to participate in various chemical reactions, including those involving the isothiocyanate group reacting with nucleophiles. The papers provided do not detail specific reactions for 3-Chloro-4-methylphenyl isothiocyanate, but studies on similar compounds can be indicative of its reactivity. For instance, the synthesis of thioureas from methylbenzoyl isothiocyanates suggests that 3-Chloro-4-methylphenyl isothiocyanate could also react with amines to form thioureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methylphenyl isothiocyanate can be inferred from related compounds. For example, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines provide information on the interatomic distances and angles that could be similar in 3-Chloro-4-methylphenyl isothiocyanate . Additionally, the vibrational spectra and quantum chemical calculations on related compounds offer insights into the potential physical properties, such as melting points and solubilities, of 3-Chloro-4-methylphenyl isothiocyanate .

Wissenschaftliche Forschungsanwendungen

Proteomforschung

3-Chlor-4-methylphenylisothiocyanat: wird in der Proteomforschung aufgrund seiner Reaktivität mit Aminogruppen in Proteinen verwendet. Diese Verbindung wird häufig zur Markierung und Detektion von Proteinen sowie zur Untersuchung von Proteininteraktionen und -funktionen eingesetzt .

Organische Synthese

Als ein Zwischenprodukt der organischen Synthese wird diese Verbindung bei der Synthese verschiedener organischer Moleküle verwendet. Seine Isothiocyanatgruppe wirkt als eine vielseitige funktionelle Gruppe, die mit Aminen zu Thioharnstoffen reagieren kann, die für die Synthese von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind .

Biokonjugatchemie

In der Biokonjugatchemie dient This compound als ein chemoselektives Elektrophil. Es wird verwendet, um Biomoleküle an verschiedene Substrate zu binden, was es Forschern ermöglicht, biologische Prozesse zu untersuchen und diagnostische Werkzeuge zu entwickeln .

Pharmazeutische Forschung

Diese Verbindung findet Anwendung in der pharmazeutischen Forschung, insbesondere bei der Entwicklung von Proteomik-Werkzeugen. Es unterstützt die Identifizierung und Quantifizierung von Proteinen, was für das Verständnis von Krankheitsmechanismen und die Entdeckung therapeutischer Ziele unerlässlich ist .

Materialwissenschaft

In der Materialwissenschaft wird This compound verwendet, um die Oberflächeneigenschaften von Materialien zu verändern. Es kann verwendet werden, um funktionelle Gruppen auf Polymere einzuführen, wodurch ihre Wechselwirkung mit anderen Stoffen verbessert und ihre Nutzbarkeit in verschiedenen Anwendungen erhöht wird .

Industrielle Produktion

Das Potenzial der Verbindung für die industrielle Produktion komplexer Isothiocyanate wurde erkannt. Ihre geringe Toxizität und Kosten, Sicherheit und hohe Ausbeute machen sie für die Herstellung von Isothiocyanatderivaten geeignet, die in einer Vielzahl von industriellen Prozessen eingesetzt werden .

Wirkmechanismus

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including proteins and enzymes .

Mode of Action

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions

Biochemical Pathways

Isothiocyanates are known to influence a variety of biochemical pathways, often through their interactions with proteins and enzymes .

Pharmacokinetics

The compound’s molecular weight of 18366 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

Isothiocyanates are known to have various biological effects, often related to their interactions with proteins and enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methylphenyl isothiocyanate. For example, the compound’s synthesis has been carried out under the protection of nitrogen and mild conditions

Safety and Hazards

Zukünftige Richtungen

The synthesis of isothiocyanates has been a topic of research, with new efficient methods being developed . One such method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Eigenschaften

IUPAC Name |

2-chloro-4-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHTYDGCDDPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172833 | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19241-37-3 | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42J6H4VSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

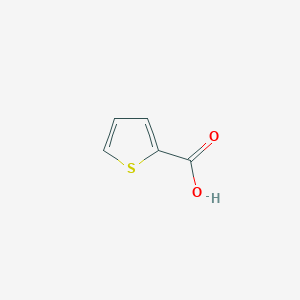

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

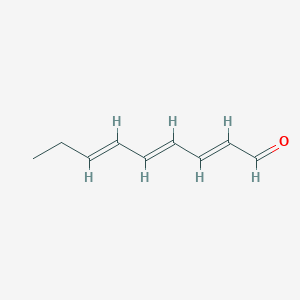

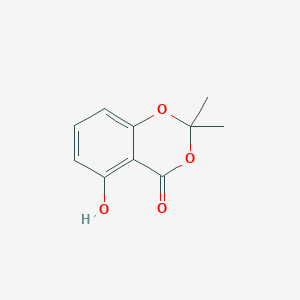

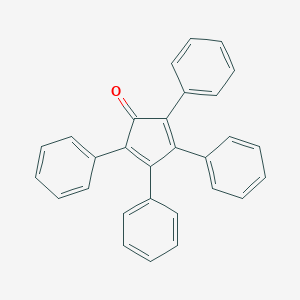

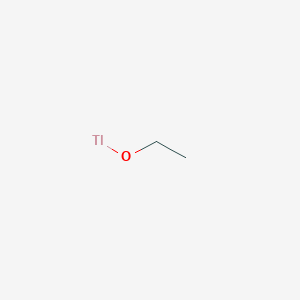

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.